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(difluoromethoxy)pyrimidine

Cat. No.: B1398793 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-
(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-5-(difluoromethoxy)pyrimidine is a fluorinated heterocyclic compound of increasing

interest within medicinal chemistry and drug discovery. As a pyrimidine derivative, it belongs to

a class of compounds that are foundational to numerous biological processes and

pharmaceutical agents. The unique combination of a reactive chlorine atom at the 2-position

and a difluoromethoxy group at the 5-position makes it a versatile building block for the

synthesis of more complex molecules with potential therapeutic applications.

The physical properties of this intermediate are critical determinants of its behavior in both

synthetic reactions and subsequent biological assays. Parameters such as solubility, boiling

point, and density directly influence reaction conditions, purification strategies, formulation

development, and pharmacokinetic profiling. This guide provides a comprehensive overview of

the known physical and chemical properties of 2-Chloro-5-(difluoromethoxy)pyrimidine,

offering field-proven insights and methodologies for its characterization.
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The fundamental identity of a compound is established by its molecular structure and

associated identifiers.

Identifier Value Source

CAS Number 1192813-64-1 [1][2]

Molecular Formula C₅H₃ClF₂N₂O [1][2]

Molecular Weight 180.54 g/mol [1][2]

IUPAC Name
2-chloro-5-

(difluoromethoxy)pyrimidine
[2]

SMILES FC(F)OC1=CN=C(Cl)N=C1 [3]

InChI Key
WTSWSBPEZJCSMC-

UHFFFAOYSA-N

Physicochemical Data Summary
A clear understanding of the physicochemical properties is essential for handling, reaction

optimization, and purification. The data presented below has been aggregated from various

chemical data providers. It is crucial to note that several of these values are computationally

predicted and should be confirmed experimentally for critical applications.
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Property Value Notes Source

Physical Form
Clear, colourless to

light yellow oil/liquid

Observed at room

temperature.
[1]

Boiling Point 260.1 ± 30.0 °C

Predicted value.

Experimental

verification is

recommended for

distillation purposes.

[1]

Density 1.466 ± 0.06 g/cm³

Predicted value.

Useful for reagent

volume-to-mass

conversions.

[1]

pKa -2.63 ± 0.22

Predicted value.

Indicates the

compound is a very

weak base.

[1]

LogP 1.7314

Computational

prediction. Suggests

moderate lipophilicity.

[3]

Purity ≥95% - ≥98%

Typical purity as

supplied by

commercial vendors.

[3]

Solubility Profile
The solubility of 2-Chloro-5-(difluoromethoxy)pyrimidine is a key factor for its application in

synthetic chemistry. While quantitative solubility data is not widely published, its behavior

during purification provides practical insights.

Organic Solvents: The compound is soluble in common organic solvent mixtures used for

chromatography, such as ethyl acetate and hexane, as evidenced by its purification protocol.

[1] A study on other pyrimidine derivatives suggests likely solubility in solvents like N,N-

dimethylformamide (DMF) and methanol.[4][5]
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Aqueous Solubility: Given its predicted LogP of 1.73, the compound is expected to have low

solubility in water.

Expert Insight: For reaction setups, initiating small-scale solubility tests in the intended solvent

system is a prudent, self-validating step. Solvents like dichloromethane (DCM), tetrahydrofuran

(THF), and acetonitrile (ACN) are logical starting points for exploring reaction conditions based

on the compound's structure.

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the

compound. For 2-Chloro-5-(difluoromethoxy)pyrimidine, the protonated molecule [M+H]⁺

is observed at m/z 181.14, consistent with the expected molecular weight of 180.54 Da.[1]

The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) would be

a key diagnostic feature in high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons

on the pyrimidine ring should appear as distinct signals, likely singlets or narrowly coupled

doublets. The single proton of the difluoromethoxy group (-OCHF₂) would present as a

triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon spectrum would show five distinct signals for the five carbon atoms

in the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to

one-bond coupling to the two fluorine atoms (¹JCF). Chemical shift values can be

predicted using standard software, but experimental data is required for definitive

assignment.[6]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by vibrations

corresponding to the various functional groups. Key expected absorptions include C-Cl

stretching, C-F stretching from the difluoromethoxy group, C=N and C=C stretching from the

pyrimidine ring, and C-O-C stretching of the ether linkage.
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Experimental Protocol: Purity Determination by
High-Performance Liquid Chromatography (HPLC)
Causality Statement: HPLC is the gold standard for assessing the purity of pharmaceutical

intermediates and active ingredients. A reversed-phase HPLC method is chosen here due to

the moderate lipophilicity of the target compound. The C18 stationary phase provides a

nonpolar environment, while a mobile phase of acetonitrile and water allows for the efficient

elution and separation of the compound from potential impurities. UV detection is suitable as

the pyrimidine ring contains a chromophore that absorbs in the UV range.[7]

Methodology:

Preparation of Mobile Phase:

Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is added to improve

peak shape by ensuring consistent ionization of any acidic or basic functional groups.

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an

ultrasonic bath.

Sample Preparation:

Accurately weigh approximately 1 mg of 2-Chloro-5-(difluoromethoxy)pyrimidine.

Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

Further dilute the stock solution to a working concentration of approximately 100 µg/mL

using a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible

retention times.

Injection Volume: 10 µL.

UV Detector Wavelength: 254 nm or as determined by a UV scan of the analyte.

Elution Method: A gradient elution is recommended to ensure the separation of impurities

with a wide range of polarities.

0-15 min: 30% B to 95% B

15-18 min: Hold at 95% B

18-19 min: 95% B to 30% B

19-25 min: Hold at 30% B (column re-equilibration)

Data Analysis:

Integrate the area of all peaks in the chromatogram.

Calculate the purity of the sample as the percentage of the main peak area relative to the

total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization of HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity determination protocol.
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Figure 1: HPLC Purity Determination Workflow
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Caption: Figure 1: HPLC Purity Determination Workflow

Safety and Handling
2-Chloro-5-(difluoromethoxy)pyrimidine is a chemical intermediate and should be handled

with appropriate precautions in a laboratory setting.

Hazard Statements: According to GHS classifications, this compound is harmful if swallowed

(H302) and causes serious eye irritation (H319).

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves, and a lab coat when handling. Work in a well-ventilated area or a chemical fume

hood.

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at

2-8°C to prevent degradation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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